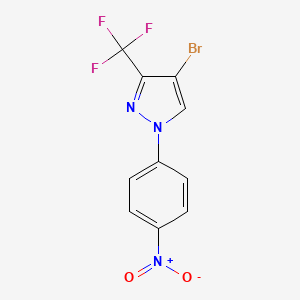
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BNTX, is a chemical compound that belongs to the pyrazole family. It is a potent and selective antagonist of the GABA-B receptor, which plays a crucial role in the central nervous system. BNTX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole acts as a potent and selective antagonist of the GABA-B receptor, which is a G protein-coupled receptor that plays a crucial role in the central nervous system. The GABA-B receptor is involved in the regulation of neurotransmitter release, synaptic transmission, and plasticity. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole blocks the binding of GABA to the GABA-B receptor, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to modulate synaptic transmission and plasticity, which could have implications for the treatment of neurological disorders such as epilepsy and depression.
実験室実験の利点と制限
One of the main advantages of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potency and selectivity as a GABA-B receptor antagonist. This allows for precise manipulation of the GABA-B receptor signaling pathway without affecting other neurotransmitter systems. However, one limitation of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is its relatively short half-life, which can make it difficult to study long-term effects of GABA-B receptor modulation.
将来の方向性
There are many potential future directions for research on 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole and the GABA-B receptor. One area of interest is the role of the GABA-B receptor in addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which could have implications for the treatment of addiction. Another area of interest is the development of more potent and selective GABA-B receptor antagonists, which could have therapeutic potential for a range of neurological disorders.
合成法
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The chalcone is then reacted with trifluoroacetic acid and hydrazine hydrate to form 4-nitrophenylhydrazine. Finally, the hydrazine is reacted with 4-bromo-3-trifluoromethylpyrazole to form 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
科学的研究の応用
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been widely used in scientific research to study the role of the GABA-B receptor in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release in the brain, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been used to study the effects of GABA-B receptor activation on synaptic transmission and plasticity.
特性
IUPAC Name |
4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-5-16(15-9(8)10(12,13)14)6-1-3-7(4-2-6)17(18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHXNJGUUQVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)



![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
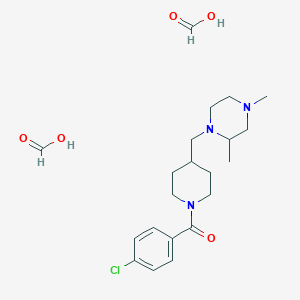
![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)
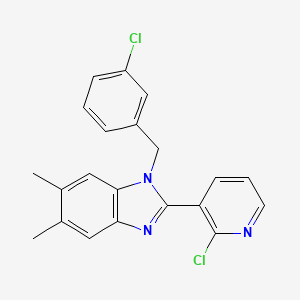
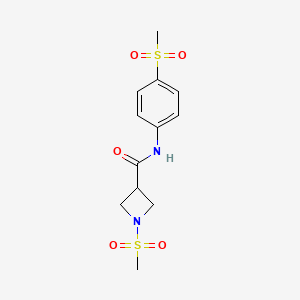

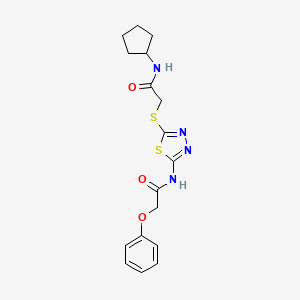

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)